molecular formula C20H24FN5O B5653862 3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}propanamide

Cat. No. B5653862
M. Wt: 369.4 g/mol
InChI Key: GHTYIEUGYTVLHW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazole class, which is known for its utility in various fields, including pharmaceuticals, agrochemicals, and material science due to the pyrazole ring's versatility in chemical reactions and interactions. Such compounds are of interest for their biological and chemical properties, leading to extensive research into their synthesis, structure, and functional applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves strategies such as the condensation of hydrazines with 1,3-dicarbonyl compounds or the cyclization of appropriately substituted semicarbazides. For the compound , the synthesis likely involves a multistep reaction starting with the formation of the pyrazole rings followed by their functionalization and final coupling. This process requires precise control over reaction conditions to ensure the correct substitution pattern and yield optimization (Kariuki et al., 2021).

Molecular Structure Analysis

Pyrazole derivatives often exhibit planar structures that facilitate π-π stacking interactions, which are crucial for their biological activity. The presence of substituents like fluorophenyl groups affects the molecule's conformation and electronic distribution, impacting its reactivity and interaction with biological targets. X-ray diffraction studies can provide detailed insights into the molecular geometry, highlighting the importance of the molecule's planarity and substituent orientation (Kariuki et al., 2021).

properties

IUPAC Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-12-13(2)24-25-19(12)8-9-20(27)23-14(3)18-11-22-26(15(18)4)17-7-5-6-16(21)10-17/h5-7,10-11,14H,8-9H2,1-4H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTYIEUGYTVLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)NC(C)C2=C(N(N=C2)C3=CC(=CC=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,5-dimethyl-1H-pyrazol-3-yl)-N-[1-[1-(3-fluorophenyl)-5-methylpyrazol-4-yl]ethyl]propanamide

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